molecular formula C9H10O B052093 3'-Methylacetophenone CAS No. 585-74-0

3'-Methylacetophenone

Cat. No. B052093
CAS RN: 585-74-0
M. Wt: 134.17 g/mol
InChI Key: FSPSELPMWGWDRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3'-Methylacetophenone involves detailed chemical procedures that yield significant insights into their chemical behavior. For instance, Zhao Yong-hai (2011) describes a straightforward synthesis method for 3-amino-4-methylacetophenone from 4-methyl acetophenone via nitrating, achieving an 80% total yield, highlighting a process suitable for industrial production (Zhao Yong-hai, 2011).

Molecular Structure Analysis

The molecular geometry and crystal structure of related compounds provide vital information about the intermolecular interactions that influence the physical and chemical properties of these substances. For example, Diego M. Gil et al. (2020) synthesized and characterized a compound structurally related to 3'-Methylacetophenone, revealing significant insights into its molecular geometry through density functional theory (DFT) calculations and X-ray diffraction, emphasizing the role of intermolecular interactions in the crystal packing (Diego M. Gil et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 3'-Methylacetophenone derivatives under various conditions can elucidate their reactivity and potential applications. Studies such as those by Pramodh et al. (2017) on the synthesis of compounds through the reaction of 3-methyl-2-thiophenecarboxaldehyde with 4-methylacetophenone showcase the versatility and reactivity of these compounds, further characterized by techniques like NMR, FTIR, and UV-Vis (Pramodh et al., 2017).

Scientific Research Applications

  • Exocrine Compounds in Ants : 2-Hydroxy-6-methylacetophenone, a compound related to 3'-Methylacetophenone, has been identified as an exocrine compound in several neotropical species of ants in the dolichoderine genus Hypoclinea. It is noteworthy that neither 2-Hydroxy-6-methylacetophenone nor 2-acetoxy-6-methylacetophenone had been reported as natural products prior to this discovery (Jones, Blum, & Fales, 1981).

  • Phosphorescence Studies : Research on p-methylacetophenone has shown that its phosphorescence in a nonpolar solvent at low temperatures is composed of two components, attributed to the π,π* triplet states of the monomer and dimer. This suggests potential applications in photophysics and photochemistry (Tanimoto, Hirota, & Nagakura, 1975).

  • Formation from Citral : A study on the formation mechanism of p-methylacetophenone from citral under acidic conditions revealed that it can be formed via a radical intermediate. This research is significant for understanding flavor and fragrance chemistry (Ueno, Masuda, & Ho, 2004).

  • Synthesis and Antimycobacterial Activity : Novel heterocycles derived from 4-hydroxy-3-methylacetophenone have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. This highlights its potential application in developing new antimicrobial agents (Yar, Siddiqui, & Ali, 2007).

  • Inhibition of Citral Off-Odor Formation : Studies have shown that certain plant extracts can inhibit the formation of p-methylacetophenone, a potent off-odorant from citral degradation. This research is relevant for food science and technology (Liang, Wang, Simon, & Ho, 2004).

Safety And Hazards

3’-Methylacetophenone is a combustible liquid . It is harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-(3-methylphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPSELPMWGWDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
Source PubChem
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DSSTOX Substance ID

DTXSID5074717
Record name Ethanone, 1-(3-methylphenyl)-
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Methylacetophenone
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Vapor Pressure

0.22 [mmHg]
Record name 3-Methylacetophenone
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Product Name

3'-Methylacetophenone

CAS RN

585-74-0
Record name 3′-Methylacetophenone
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Record name 3'-Methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
V Krishnakumar, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2005 - Elsevier
The FT-IR and FT-Raman spectra of 4-hydroxy-3-methylacetophenone (HMA) and 4-hydroxy-3-methoxyacetophenone (HMOA) have been recorded. The total energy calculations of …
Number of citations: 33 www.sciencedirect.com
PJ Hylands, K Ingolfsdottir - Phytochemistry, 1985 - Elsevier
… It is shown that methyl β-orsellinate was probably previously misidentified as 4,6-dihydroxy-2-methoxy-3-methylacetophenone during work on Stereocaulon vesuvianum. Reports of the …
Number of citations: 51 www.sciencedirect.com
LA Huck, P Wan - Organic Letters, 2004 - ACS Publications
Photolysis of the title compounds in acidic aqueous solution results in “activation” of the distal m-methyl group, resulting in deuterium exchange (Φ ≈ 0.1) when D 2 O is used. The …
Number of citations: 36 pubs.acs.org
NS Zwirchmayr, T Elder, M Bacher… - ACS …, 2017 - ACS Publications
The title compound (2,4,5-trihydroxy-3-methylacetophenone, 1) was isolated as chromophore from aged cellulosic pulps. The peculiar feature of the compound is its weak aromatic …
Number of citations: 7 pubs.acs.org
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… were highly toxic, such as 3‐chloroacetophenone, 3‐bromoacetophenone and CHAP, while some were similar to the DMSO‐exposed control, such as 3‐methylacetophenone, 4‐…
Number of citations: 54 academic.oup.com
H Lutz, E Bréhéret, L Lindqvist - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… to the triplet state of 3-methylacetophenone was based on … the triplet absorption of 3-methylacetophenone, we assign these … triplet absorption of 3-methylacetophenone, most probably is …
Number of citations: 29 pubs.rsc.org
RA McClelland, KM Engell, TS Larsen… - Journal of the Chemical …, 1994 - pubs.rsc.org
We describe a double-mixing stopped-flow technique for the study of the acid- and base-catalysed breakdown of the unstable methyl hemiacetals of aryl-substituted acetophenones in …
Number of citations: 13 pubs.rsc.org
AK Dwamena, RS Phillips, CS Kim - 2019 - jmb.or.kr
… A 2.4-fold increase in conversion of 3’-methylacetophenone to (R)-1-(3-methylphenyl)-ethanol with a yield of 87% was obtained by using V115A/C295A/I86A mutant in asymmetric …
Number of citations: 2 www.jmb.or.kr
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2013 - Elsevier
… The value of the standard molar enthalpy of formation for 3′-methylacetophenone was … the standard molar enthalpy of formation of gaseous 3′-methylacetophenone was made. …
Number of citations: 13 www.sciencedirect.com
NPS Chauhan - Journal of thermal analysis and calorimetry, 2012 - akjournals.com
… There are several peaks total ion chromatogram is appeared which probably attributed to 4-acetylpyridine oxime (8.32), 3-methylacetophenone (10.87) and a weak peak at 15.1 for …
Number of citations: 22 akjournals.com

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